6-methoxy-6H-quinolin-4-one
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Overview
Description
6-Methoxy-6H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The methoxy group at the 6-position and the ketone group at the 4-position contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-6H-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with 4-hydroxycoumarins in the presence of acetic acid and an oxygen oxidant . This method offers good yields and is tolerant of various functional groups such as alkyl, methoxy, bromo, and chloro.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of green chemistry principles, such as metal-free and solvent-free conditions, is often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 6-Methoxy-6H-quinolin-4-ol.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-6H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-6H-quinolin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Methoxy-6H-quinolin-4-one can be compared with other quinoline derivatives:
2-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 2-position instead of a methoxy group at the 6-position.
4-Hydroxyquinoline: Has a hydroxyl group at the 4-position instead of a ketone group.
6-Methoxyquinoline: Lacks the ketone group at the 4-position.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-methoxy-6H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-7H,1H3 |
InChI Key |
QARXHKDZUQTNCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC=CC(=O)C2=C1 |
Origin of Product |
United States |
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